3-Cyclopropylaniline hydrochloride
Description
3-Cyclopropylaniline hydrochloride is an aromatic amine derivative where a cyclopropyl group is attached to the meta position of the aniline ring, with a hydrochloride salt formation. The hydrochloride derivative would thus have an approximate molecular weight of 169.62 g/mol (C₉H₁₂ClN).
Properties
IUPAC Name |
3-cyclopropylaniline;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N.ClH/c10-9-3-1-2-8(6-9)7-4-5-7;/h1-3,6-7H,4-5,10H2;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOWDHAOIWXAAKD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC(=CC=C2)N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.65 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1956354-45-2 | |
| Record name | 3-cyclopropylaniline hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Cyclopropylaniline hydrochloride typically involves the cyclopropylation of aniline. One common method is the reaction of aniline with cyclopropyl bromide in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide or tetrahydrofuran at elevated temperatures .
Industrial Production Methods
On an industrial scale, the production of this compound can involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors and more efficient catalysts to increase yield and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
3-Cyclopropylaniline hydrochloride undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form cyclopropyl-substituted quinones.
Reduction: It can be reduced to form cyclopropyl-substituted anilines.
Substitution: It can undergo electrophilic substitution reactions on the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.
Major Products Formed
The major products formed from these reactions include cyclopropyl-substituted quinones, cyclopropyl-substituted anilines, and various substituted aromatic compounds .
Scientific Research Applications
3-Cyclopropylaniline hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It is studied for its potential biological activity and interactions with biological molecules.
Medicine: It is investigated for its potential use in pharmaceuticals, particularly in the development of new drugs.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 3-Cyclopropylaniline hydrochloride involves its interaction with various molecular targets. It can act as an electron donor or acceptor in redox reactions, and its cyclopropyl group can undergo ring-opening reactions under certain conditions. These interactions can affect various biochemical pathways and molecular targets, making it a versatile compound in scientific research .
Comparison with Similar Compounds
Physical Properties :
- The base compound (3-cyclopropylaniline) is a colorless to brown liquid with a density of 1.41 g/cm³ .
- The hydrochloride form is presumed to be a solid, typical of amine salts.
Applications :
3-Cyclopropylaniline is listed in high-purity grades (up to 99.999%) for specialized applications, including pharmaceuticals, semiconductors, and research. Its hydrochloride form likely serves as an intermediate in organic synthesis, particularly in drug development, as seen with analogous compounds like memantine and dosulepin hydrochlorides.

Comparison with Similar Compounds
The positional isomers of cyclopropylaniline hydrochloride—2-cyclopropylaniline hydrochloride (ortho) and 4-cyclopropylaniline hydrochloride (para)—are structurally analogous but differ in reactivity, solubility, and applications due to steric and electronic effects.
Structural and Chemical Properties
Key Differences :
- Electronic Effects : The para isomer (4-position) allows for more symmetric electron distribution, enhancing stability in aromatic substitution reactions compared to the meta isomer.
- Solubility : While specific data are lacking, the hydrochloride salts are generally water-soluble, with solubility influenced by the substituent’s position.
Patent and Research Activity :
- 3-Cyclopropylaniline has 225 patents , indicating broad industrial interest, while its isomers have fewer documented applications.
Research Findings and Industrial Relevance
- Drug Development: Cyclopropylaniline derivatives are precursors to bioactive molecules.
- Material Science : High-purity grades (99.999%) of 3-cyclopropylaniline are used in semiconductor manufacturing.
Biological Activity
3-Cyclopropylaniline hydrochloride is a compound of significant interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article explores the compound's biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.
- Molecular Formula : CHClN
- Molecular Weight : Approximately 173.65 g/mol
The cyclopropyl group in 3-Cyclopropylaniline enhances its lipophilicity, which may improve its bioavailability and interaction with various biological targets .
This compound functions as an electron donor or acceptor in redox reactions. The cyclopropyl moiety can undergo ring-opening reactions, allowing the compound to interact with different molecular targets and influence various biochemical pathways. This versatility makes it a valuable candidate for drug development .
Biological Activities
Research indicates that this compound exhibits several biological activities, including:
- Anticancer Potential : The compound has been investigated for its ability to inhibit specific cancer cell lines, demonstrating potential cytotoxic effects.
- Enzyme Interaction : Studies suggest that it may interact with enzymes involved in metabolic pathways, potentially altering their activity.
- Receptor Binding : The compound's structure allows it to bind to various receptors, which may influence signaling pathways critical for cellular function.
Case Study: Anticancer Activity
A study evaluated the effects of this compound on human cancer cell lines. The results indicated:
- Cell Lines Tested : MV4-11 (acute myelogenous leukemia), MOLM13
- IC Values :
- MV4-11: 82 nM
- MOLM13: >8000 nM
These findings suggest that while the compound shows potent activity against MV4-11 cells, its efficacy decreases significantly in other cell lines .
Data Table: Summary of Biological Activities
| Activity Type | Target/Effect | Observed Outcome |
|---|---|---|
| Anticancer Activity | MV4-11 Cell Line | IC = 82 nM |
| Enzyme Interaction | Metabolic Enzymes | Altered activity observed |
| Receptor Binding | Various Receptors | Significant binding affinity |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
